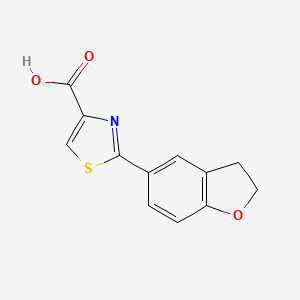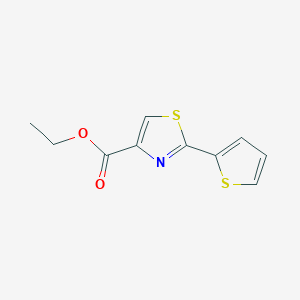
2-(3-(((tert-ブトキシカルボニル)アミノ)メチル)フェニル)酢酸
概要
説明
2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is often utilized in peptide synthesis and other organic reactions due to its stability and reactivity.
科学的研究の応用
2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a protecting group for amines in various organic reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various molecular targets depending on the specific reaction or pathway being studied.
Mode of Action
The mode of action of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid involves various chemical reactions. For instance, it can participate in free radical reactions . In one such reaction, a succinimidyl radical removes a hydrogen atom to form succinimide . This compound can also participate in nucleophilic substitution reactions .
Biochemical Pathways
It’s known that this compound is used in the synthesis of glucosamine synthase inhibitors , suggesting that it may affect the biochemical pathways related to glucosamine synthesis.
Pharmacokinetics
It’s known that diastereoisomeric drugs generally demonstrate different pharmacodynamic action, as well as pharmacokinetic behavior .
Result of Action
It’s known that this compound is used in the synthesis of glucosamine synthase inhibitors , suggesting that it may have effects on cellular processes related to glucosamine synthesis.
Action Environment
It’s known that the rate of chemical reactions can be influenced by various environmental factors such as temperature, ph, and the presence of other chemicals .
生化学分析
Biochemical Properties
2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid plays a significant role in biochemical reactions, particularly in the protection of amines. The tert-butoxycarbonyl (Boc) group in this compound is an acid-labile protecting group used in organic synthesis to protect amines from unwanted reactions. This compound interacts with enzymes such as di-tert-butyl dicarbonate and bases like sodium hydroxide to form stable intermediates. The nature of these interactions involves the formation of carbamate linkages, which can be selectively cleaved under acidic conditions .
Cellular Effects
The effects of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid on various types of cells and cellular processes are primarily related to its role as a protecting group. This compound influences cell function by temporarily modifying amines, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc group can prevent the interaction of amines with other cellular components, thereby modulating cellular activities .
Molecular Mechanism
At the molecular level, 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid exerts its effects through the formation of carbamate linkages with amines. This mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the Boc group, resulting in the formation of a stable carbamate intermediate. This intermediate can be cleaved under acidic conditions, releasing the free amine and tert-butyl cation. This process can inhibit or activate enzymes and alter gene expression by modifying the availability of free amines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the free amine. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where the compound’s stability and degradation rate can influence the duration of its protective effects .
Dosage Effects in Animal Models
The effects of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid vary with different dosages in animal models. At low doses, the compound effectively protects amines without causing significant toxicity. At high doses, toxic or adverse effects may be observed due to the accumulation of the tert-butyl cation, which can interfere with cellular functions. Threshold effects have been noted, where a certain dosage is required to achieve the desired protective effect without causing harm .
Metabolic Pathways
2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid is involved in metabolic pathways related to the protection and deprotection of amines. The compound interacts with enzymes such as di-tert-butyl dicarbonate and bases like sodium hydroxide to form carbamate intermediates. These intermediates can affect metabolic flux and metabolite levels by temporarily modifying the availability of free amines .
Transport and Distribution
Within cells and tissues, 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid is transported and distributed based on its interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its ability to form stable carbamate linkages with amines, which can affect its transport and distribution within the cell .
Subcellular Localization
The subcellular localization of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles based on its interactions with cellular components. These interactions can influence the compound’s activity and function within the cell, affecting its overall biochemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butyloxycarbonyl group efficiently and sustainably . This method enhances the scalability and environmental friendliness of the production process.
化学反応の分析
Types of Reactions
2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The Boc group can be selectively removed or substituted under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Trifluoroacetic acid and hydrochloric acid are commonly used for Boc group removal.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc group removal typically yields the free amine.
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another compound with a Boc protecting group used in organic synthesis.
Boc-Dap-OH: A Boc-protected amino acid used in peptide synthesis.
Uniqueness
2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid is unique due to its specific structure, which allows for selective protection and deprotection of amine groups. This selectivity is essential in complex organic syntheses, making it a valuable tool in both research and industrial applications.
特性
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-6-4-5-10(7-11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXLLJZRUTZTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373145 | |
| Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71420-95-6 | |
| Record name | 3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71420-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302466.png)
![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)


![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)


![[[3-(Trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B1302483.png)


![Ethyl 6-methyl-2-(trifluoromethyl)thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B1302486.png)
![6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid](/img/structure/B1302487.png)

